1-Naphthoyl cyanide

Description

Properties

IUPAC Name |

naphthalene-1-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITADAJGEQPFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345182 | |

| Record name | 1-Naphthoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14271-86-4 | |

| Record name | 1-Naphthoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthoyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

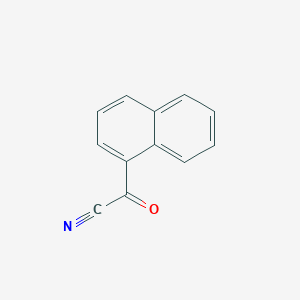

1-Naphthoyl cyanide chemical structure and properties

An In-depth Technical Guide to 1-Naphthoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1-Naphthoyl cyanide. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines documented information with established chemical principles and data from analogous compounds to offer a thorough resource for research and development.

Chemical Structure and Identification

1-Naphthoyl cyanide, also known as naphthalene-1-carbonyl cyanide, is an aromatic acyl cyanide. Its structure consists of a naphthalene ring connected to a carbonyl group, which is in turn bonded to a cyanide group.

Table 1: Chemical Identifiers for 1-Naphthoyl Cyanide

| Identifier | Value | Source(s) |

| IUPAC Name | naphthalene-1-carbonyl cyanide | [1] |

| CAS Number | 14271-86-4 | [1] |

| Molecular Formula | C₁₂H₇NO | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C#N | [2] |

| InChI | InChI=1S/C12H7NO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | [1] |

| InChIKey | RITADAJGEQPFIR-UHFFFAOYSA-N | [1] |

| Synonyms | 1-Naphthalenecarbonyl Cyanide, 1-Naphthaleneglyoxylonitrile |

Physicochemical Properties

1-Naphthoyl cyanide is a solid at room temperature, appearing as a light yellow to orange powder or crystal. Like other acyl cyanides, it is expected to be sensitive to moisture.

Table 2: Physicochemical Properties of 1-Naphthoyl Cyanide

| Property | Value | Source(s) |

| Melting Point | 100.0 to 104.0 °C | |

| Boiling Point | 182 °C / 15 mmHg | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| XLogP3 (Predicted) | 3.2 | [1] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [3] |

Synthesis and Experimental Protocols

The synthesis of 1-Naphthoyl cyanide is not widely documented with specific experimental protocols. However, it can be reliably prepared via a two-step process starting from the commercially available 1-Naphthoic acid. The first step is the conversion of the carboxylic acid to the more reactive 1-Naphthoyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Experimental Protocol: Synthesis of 1-Naphthoyl Chloride

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.

-

Materials:

-

1-Naphthoic acid (1 eq.)

-

Thionyl chloride (SOCl₂) (1.5 eq.)

-

Dry toluene or Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-Naphthoic acid in an excess of dry toluene.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the dissolution of the solid 1-Naphthoic acid.

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude 1-Naphthoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

-

Experimental Protocol: Synthesis of 1-Naphthoyl Cyanide

This protocol is adapted from a reliable Organic Syntheses procedure for the analogous compound, benzoyl cyanide.

-

Materials:

-

1-Naphthoyl chloride (1 eq.)

-

Cuprous cyanide (CuCN) (1.2 eq.), dried at 110°C for 3 hours prior to use.

-

-

Procedure:

-

In a distillation flask, combine 1-Naphthoyl chloride and dried cuprous cyanide.

-

Heat the mixture in an oil bath, gradually raising the temperature to approximately 220-230°C, while vigorously shaking or stirring the contents.

-

Maintain this temperature for about 1.5 to 2 hours.

-

After the reaction period, set up the apparatus for vacuum distillation.

-

Distill the product under reduced pressure (e.g., ~15 mmHg). The 1-Naphthoyl cyanide will distill over and can be collected as a solid upon cooling.

-

The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

-

Spectroscopic Characterization

Table 3: 1H NMR Spectral Data (Expected) (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~ 7.5 - 8.5 ppm | Multiplet | Aromatic protons of the naphthalene ring |

Note: The protons on the naphthalene ring will exhibit a complex splitting pattern. Protons adjacent to the carbonyl group (e.g., at the C8 position) are expected to be the most deshielded and appear furthest downfield.

Table 4: 13C NMR Spectral Data (Expected) (Solvent: CDCl₃)

| Chemical Shift (δ) | Assignment |

| ~ 165 - 175 ppm | Carbonyl Carbon (C=O) |

| ~ 120 - 140 ppm | Aromatic Carbons (C-Ar) |

| ~ 110 - 120 ppm | Cyanide Carbon (C≡N) |

Table 5: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Vibration Type |

| ~ 3100 - 3000 cm⁻¹ | Aromatic C-H Stretch |

| ~ 2240 - 2220 cm⁻¹ | C≡N Stretch |

| ~ 1680 - 1660 cm⁻¹ | C=O Stretch (Aromatic Ketone) |

| ~ 1600 - 1450 cm⁻¹ | Aromatic C=C Stretch |

Table 6: Mass Spectrometry (MS) Data

| m/z | Interpretation | Source(s) |

| 181 | [M]⁺ (Molecular Ion) | [1] |

| 180 | [M-H]⁺ | [1] |

| 153 | [M-CO]⁺ (Loss of Carbon Monoxide) | - |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation, loss of CO and CN) | [1] |

Chemical Reactivity and Applications

As an acyl cyanide, 1-Naphthoyl cyanide is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, and the cyanide group can act as a leaving group or participate in further reactions.

Nucleophilic Acyl Substitution

The primary mode of reactivity is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon, leading to the displacement of the cyanide ion.

-

Hydrolysis: In the presence of water, 1-Naphthoyl cyanide will hydrolyze to form 1-Naphthoic acid. This reaction can be catalyzed by acid or base.

-

Amidation: Reaction with primary or secondary amines will yield the corresponding N-substituted 1-naphthamides.

-

Esterification: Reaction with alcohols, often in the presence of a non-nucleophilic base, will produce 1-naphthoate esters.

Potential Applications

While specific applications for 1-Naphthoyl cyanide are not well-documented, its chemical structure suggests several potential uses in research and development:

-

Synthetic Building Block: It can serve as a precursor for a variety of 1-naphthalene derivatives, including amides, esters, and other carbonyl compounds.

-

Peptide Synthesis: Acyl cyanides can be used as activating agents in peptide coupling reactions.

-

Heterocyclic Chemistry: It may be used in the synthesis of various nitrogen- and oxygen-containing heterocyclic systems.

It is important to note that its precursor, 1-Naphthoyl chloride, is a known intermediate in the synthesis of synthetic cannabinoids like JWH-018, highlighting the pharmacological relevance of the 1-naphthoyl scaffold.

Biological Activity and Toxicology

There is no specific information available in the public domain regarding the biological activity or associated signaling pathways of 1-Naphthoyl cyanide. However, due to its structure, two aspects must be considered: the pharmacology of the naphthalene moiety and the toxicology of the cyanide group.

Toxicology of the Cyanide Group

Upon hydrolysis or reaction in a biological system, 1-Naphthoyl cyanide can release the cyanide ion (CN⁻). Cyanide is a potent and rapid-acting toxin. Its primary mechanism of toxicity is the inhibition of cellular respiration.

Cyanide binds with high affinity to the ferric (Fe³⁺) ion in the heme group of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding reversibly inhibits the enzyme, effectively halting the electron transport chain and preventing cells from using oxygen. This leads to a rapid decrease in aerobic respiration and ATP production, causing cytotoxic hypoxia and, if the dose is sufficient, rapid cell death.

References

1-Naphthoyl cyanide IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthoyl cyanide, including its chemical identifiers, properties, and a discussion of its synthesis. Due to the limited availability of detailed experimental protocols for 1-Naphthoyl cyanide in the scientific literature, this guide also provides in-depth, experimentally validated protocols for the synthesis of its immediate and highly related precursor, 1-Naphthoyl chloride. These protocols serve as a practical reference for researchers working with related naphthalene-based compounds.

Compound Identification and Properties

1-Naphthoyl cyanide, a derivative of naphthalene, is a reactive chemical intermediate. Its core structure consists of a naphthalene ring attached to a carbonyl cyanide group.

IUPAC Name: naphthalene-1-carbonyl cyanide

CAS Number: 14271-86-4

Physicochemical Properties

A summary of the key physicochemical properties of 1-Naphthoyl cyanide is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇NO | TCI |

| Molecular Weight | 181.19 g/mol | TCI |

| Appearance | Light yellow to Yellow to Orange powder to crystal | |

| Melting Point | 100.0 to 104.0 °C | |

| Purity | >98.0% (GC) | |

| Synonyms | 1-Naphthalenecarbonyl Cyanide, 1-Naphthaleneglyoxylonitrile |

Synthesis of 1-Naphthoyl Cyanide Precursor: 1-Naphthoyl Chloride

Comparative Analysis of Synthetic Methods for 1-Naphthoyl Chloride

The conversion of 1-Naphthoic acid to 1-Naphthoyl chloride is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent can influence reaction conditions and byproducts.[1]

| Parameter | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Typical Reagent | Thionyl chloride | Oxalyl chloride, often with catalytic N,N-dimethylformamide (DMF)[1] |

| Reaction Conditions | Typically requires heating (reflux) | Can often be performed at room temperature or below[1] |

| Byproducts | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) (gaseous)[1] | Carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) (gaseous)[1] |

| Yield | Quantitative | High, often quantitative |

Experimental Protocol: Synthesis of 1-Naphthoyl Chloride using Thionyl Chloride

This protocol details the synthesis of 1-Naphthoyl chloride from 1-Naphthoic acid using thionyl chloride.[2]

Materials:

-

1-Naphthoic acid

-

Thionyl chloride

-

Dry toluene

Procedure:

-

Dissolve 1-Naphthoic acid (5.8 mmol) in dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.[2]

-

Add thionyl chloride (8.0 mmol) to the solution.[2]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[2]

-

After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.[2]

-

The resulting product is 1-Naphthoyl chloride, which appears as a colorless liquid and may form colorless needles upon cooling.[2]

Caption: Experimental workflow for the synthesis of 1-Naphthoyl chloride using thionyl chloride.

Plausible Synthesis of 1-Naphthoyl Cyanide

While a specific, validated protocol for 1-Naphthoyl cyanide was not found, a general and plausible synthetic route would involve the reaction of 1-Naphthoyl chloride with a cyanide salt, such as copper(I) cyanide. This reaction is analogous to the preparation of other acyl cyanides, for example, the synthesis of benzoyl cyanide from benzoyl chloride.[3]

Caption: Plausible reaction scheme for the synthesis of 1-Naphthoyl cyanide.

Applications and Future Research

1-Naphthoyl cyanide serves as a key intermediate in organic synthesis, particularly for producing various pharmaceuticals and agrochemicals.[4] It is instrumental in the development of naphthalene derivatives used in dyes, pigments, and fluorescent compounds.[4] Its reactivity makes it a valuable precursor for constructing complex heterocyclic compounds and other specialized organic structures in medicinal chemistry.[4]

Further research is required to develop and publish detailed experimental protocols for the synthesis and reactions of 1-Naphthoyl cyanide. Additionally, its biological activity and potential applications in drug development remain an area for future exploration.

Safety Information

1-Naphthoyl cyanide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.

References

Synthesis of 1-Naphthoyl Cyanide from 1-Naphthoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-naphthoyl cyanide, a valuable intermediate in organic synthesis, starting from 1-naphthoic acid. The primary and most efficient route involves a two-step process: the initial conversion of 1-naphthoic acid to its highly reactive acid chloride derivative, 1-naphthoyl chloride, followed by a nucleophilic substitution reaction with a cyanide source to yield the final product. This document outlines detailed experimental protocols, presents comparative data for key steps, and illustrates the process workflow for researchers and professionals in chemical and pharmaceutical development.

Overall Synthetic Workflow

The conversion of 1-naphthoic acid to 1-naphthoyl cyanide is efficiently achieved through an acyl chloride intermediate. This strategy leverages the high reactivity of the acyl chloride to facilitate the introduction of the cyanide nucleophile.

Figure 1: Overall two-step synthesis pathway.

Step 1: Synthesis of 1-Naphthoyl Chloride

The critical first step is the conversion of the carboxylic acid to the more reactive acyl chloride. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] Both methods are high-yielding, with the primary differences being reaction conditions and byproducts.[1]

Comparative Methodologies

The choice between thionyl chloride and oxalyl chloride often depends on the desired reaction temperature and the ease of byproduct removal. Thionyl chloride reactions typically require heating, while oxalyl chloride can be used at or below room temperature, offering milder conditions.[1] The byproducts of both reactions are gaseous (SO₂, HCl, CO, CO₂), which simplifies purification of the resulting acyl chloride.[1]

| Parameter | Method 1: Thionyl Chloride | Method 2: Oxalyl Chloride |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Typical Solvent | Toluene, Dichloromethane (DCM), or neat | Dichloromethane (DCM), Toluene |

| Temperature | 50°C to Reflux | -2°C to 25°C, followed by reflux |

| Reaction Time | 1 - 2 hours | ~2 hours + reflux |

| Typical Yield | Quantitative[2] | 97.2%[3] |

| Byproducts | SO₂ (gas), HCl (gas)[1] | CO (gas), CO₂ (gas), HCl (gas)[1] |

Table 1: Comparison of chlorinating agents for 1-naphthoyl chloride synthesis.

Experimental Protocols

Protocol 1.1: Using Thionyl Chloride This procedure uses thionyl chloride to convert 1-naphthoic acid into 1-naphthoyl chloride.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.03 g of 1-naphthoic acid in a minimal amount of dry toluene (alternatively, 4.86 g of thionyl chloride can be used neat).[2][4]

-

Slowly add an excess of thionyl chloride (e.g., 4.86 g for 1.03 g of acid) to the solution.[4]

-

Heat the mixture to 50°C and stir for 2 hours.[4] Alternatively, the mixture can be refluxed for 2 hours.[2]

-

After the reaction is complete, cool the mixture slightly.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 1-naphthoyl chloride is often of sufficient purity for the next step and is obtained in nearly quantitative yield.[2]

Protocol 1.2: Using Oxalyl Chloride This method employs oxalyl chloride, often allowing for milder initial reaction conditions.

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, suspend 30 g of 1-naphthoic acid in 120 mL of dichloromethane.[3]

-

Cool the stirred mixture to below 0°C in an ice-salt bath.

-

Slowly add 13.6 g of oxalyl chloride dropwise, maintaining the temperature between -2°C and 0°C.[3]

-

After the addition is complete, allow the temperature to slowly rise to 25°C and continue stirring for 1 hour.[3]

-

Heat the reaction mixture to reflux for 1 hour to ensure completion.[3]

-

Cool the mixture slightly and remove the solvent and excess oxalyl chloride under reduced pressure.

-

The final product is 32.3 g (97.2% yield) of 1-naphthoyl chloride.[3]

Figure 2: Experimental workflow for 1-naphthoyl chloride synthesis.

Step 2: Synthesis of 1-Naphthoyl Cyanide

With the acyl chloride in hand, the next step is the nucleophilic substitution with a cyanide salt. While various cyanide sources exist, copper(I) cyanide (CuCN) is a classic and effective reagent for converting aroyl chlorides to aroyl cyanides.[5] This method, often referred to as a Rosenmund-von Braun type reaction for acyl halides, typically requires high temperatures but provides good yields.

| Parameter | Method: Copper(I) Cyanide |

| Cyanide Source | Copper(I) Cyanide (CuCN) |

| Substrate | 1-Naphthoyl Chloride |

| Stoichiometry | ~1.2 equivalents of CuCN per equivalent of acyl chloride |

| Temperature | 220–230°C |

| Reaction Time | 1.5 hours |

| Workup | Direct distillation from the reaction mixture |

| Typical Yield | 60-65% (based on analogous benzoyl cyanide synthesis)[5] |

Table 2: Reaction conditions for the synthesis of 1-naphthoyl cyanide.

Experimental Protocol

Protocol 2.1: Using Copper(I) Cyanide This protocol is adapted from the well-documented synthesis of benzoyl cyanide and is directly applicable to 1-naphthoyl chloride.[5]

-

Precaution: This reaction should be performed in a well-ventilated fume hood as it involves a highly toxic cyanide salt and high temperatures.

-

In a 500 mL distilling flask, place 1.2 moles of dry copper(I) cyanide (CuCN).[5]

-

Add 1.02 moles of 1-naphthoyl chloride to the flask. Swirl to ensure the liquid moistens the CuCN powder.[5]

-

Fit the flask with a thermometer extending near the bottom and an apparatus for distillation.

-

Place the flask in a pre-heated oil bath at 145-150°C.

-

Raise the bath temperature to 220-230°C and maintain it for 1.5 hours.[5] The solid mixture will become more granular, allowing for better mixing upon occasional swirling.

-

After 1.5 hours, arrange the apparatus for vacuum distillation directly from the reaction flask.

-

Distill the product under reduced pressure. The 1-naphthoyl cyanide will be collected as the distillate.

-

The cake of copper salts remaining in the flask can be safely decomposed and removed by careful digestion with a concentrated ammonium hydroxide solution.[5]

Alternative Cyanide Sources

-

Alkali Metal Cyanides (NaCN/KCN): The reaction of acyl chlorides with sodium or potassium cyanide can also yield acyl cyanides. This reaction is often catalyzed by a small amount of copper(I) cyanide and is typically run at high temperatures (215-220°C) without a solvent.[6]

-

Trimethylsilyl Cyanide (TMSCN): TMSCN is a milder and more soluble cyanide source that reacts with acyl chlorides to form acyl cyanides.[7] This reaction can often be performed under less harsh conditions than those required for inorganic cyanide salts.

Figure 3: Experimental workflow for the cyanation of 1-naphthoyl chloride.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 7. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

A Technical Guide to the Early Studies and Discovery of Aroyl Cyanides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies surrounding the discovery and early synthesis of aroyl cyanides. Aroyl cyanides, characterized by an acyl group attached to a cyanide moiety, are valuable intermediates in organic synthesis, finding application in the preparation of pharmaceuticals and other fine chemicals. This document provides a historical perspective on their initial preparation, detailing the key experimental protocols and summarizing the physical properties of these compounds as reported in the early 20th-century literature.

Early Synthetic Methodologies

The initial preparations of aroyl cyanides primarily revolved around the reaction of aroyl chlorides with various cyanating agents. These early methods, while foundational, often contended with issues of yield, purity, and the formation of dimeric byproducts.

Reaction of Aroyl Chlorides with Cuprous Cyanide

One of the most reliable early methods for the synthesis of aroyl cyanides involved the reaction of an aroyl chloride with cuprous(I) cyanide. This method is well-documented in the peer-reviewed literature, with a notable, detailed procedure for benzoyl cyanide published in Organic Syntheses.

Experimental Protocol: Synthesis of Benzoyl Cyanide

This procedure is adapted from the method described by T. S. Oakwood and C. A. Weisgerber.

-

Apparatus: A 500-mL distilling flask equipped with a thermometer is used.

-

Reagents:

-

Benzoyl chloride (purified)

-

Cuprous cyanide (dried)

-

-

Procedure:

-

To the distilling flask, add 1.2 moles of dried cuprous cyanide and 1.02 moles of purified benzoyl chloride.

-

Heat the mixture in an oil bath maintained at 145-150 °C for 1.5 hours with intermittent, vigorous shaking.

-

After the initial heating period, arrange the flask for distillation and gradually raise the oil bath temperature to 305-310 °C.

-

Collect the crude benzoyl cyanide that distills over.

-

Purify the crude product by fractional distillation. The fraction boiling at 208-209 °C at 745 mm Hg is collected as pure benzoyl cyanide.

-

-

Yield: 60-65%

-

Physical Properties: Colorless crystals with a melting point of 32-33 °C.

Reaction of Aroyl Chlorides with Alkali Metal Cyanides

The use of alkali metal cyanides, such as sodium or potassium cyanide, for the synthesis of aroyl cyanides was also explored in early studies. These reactions were often carried out in the presence of a catalyst or in a two-phase system to facilitate the reaction between the solid cyanide salt and the liquid aroyl chloride.

Conceptual Experimental Workflow

Figure 1. Conceptual workflow for the synthesis of aroyl cyanides using alkali metal cyanides.

Reaction of Arylcarboxylic Acid Chlorides with Hydrocyanic Acid

An alternative early route to aroyl cyanides involved the reaction of arylcarboxylic acid chlorides with anhydrous hydrocyanic acid in the presence of a base, such as pyridine, to act as an acid scavenger. This method, while effective, required careful handling of highly toxic hydrogen cyanide and flammable solvents like ether. A comprehensive review in a 1956 issue of Angewandte Chemie discusses this and other early methods for acyl cyanide synthesis.[1][2][3]

Quantitative Data from Early Studies

The following table summarizes the physical properties of several aroyl cyanides as reported in the early chemical literature.

| Aroyl Cyanide | Molecular Formula | Melting Point (°C) | Boiling Point (°C / mm Hg) |

| Benzoyl cyanide | C₈H₅NO | 32-33 | 208-209 / 745 |

| p-Toluoyl cyanide | C₉H₇NO | 43 | 112-114 / 12 |

| m-Chlorobenzoyl cyanide | C₈H₄ClNO | - | 112-114 / 12 |

| p-Chlorobenzoyl cyanide | C₈H₄ClNO | - | 114-116 / 13 |

| p-Ethoxybenzoyl cyanide | C₁₀H₉NO₂ | 43 | - |

Early Mechanistic Considerations

The precise mechanisms of these early reactions were not fully elucidated at the time of their discovery. However, the formation of the aroyl cyanide is understood to proceed through a nucleophilic substitution at the carbonyl carbon of the aroyl chloride by the cyanide ion.

Proposed Reaction Pathway: Aroyl Chloride with Cuprous Cyanide

The reaction between an aroyl chloride and cuprous cyanide is thought to proceed through a complex intermediate, possibly involving coordination of the copper salt to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the cyanide.

Figure 2. Simplified proposed pathway for the reaction of an aroyl chloride with cuprous cyanide.

Conclusion

The early investigations into the synthesis of aroyl cyanides laid the groundwork for the development of more sophisticated and efficient methods used today. The pioneering work involving the reaction of aroyl chlorides with various cyanide sources, despite the challenges of the time, established the fundamental chemistry of this important class of compounds. The detailed experimental procedures and the characterization of these early products provided the essential knowledge base for future advancements in organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to 1-Naphthoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Naphthoyl cyanide (α-Oxo-1-naphthaleneacetonitrile), a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and potential reactions, presents expected spectroscopic data, and discusses its safety and potential biological context.

Core Properties and Data

1-Naphthoyl cyanide is a solid, light yellow to orange crystalline powder. Due to the presence of both a reactive acyl group and a cyanide moiety, it serves as a versatile building block for the synthesis of more complex molecular architectures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇NO | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| IUPAC Name | naphthalene-1-carbonyl cyanide | [1] |

| CAS Number | 14271-86-4 | [2] |

| Appearance | Light yellow to Yellow to Orange powder to crystal | [2] |

| Melting Point | 100 - 104 °C | |

| Boiling Point | 182 °C / 15 mmHg | [2] |

| Predicted Density | 1.220 ± 0.06 g/cm³ | [2] |

| Purity | >98.0% (GC) |

Synthesis of 1-Naphthoyl Cyanide

The synthesis of 1-Naphthoyl cyanide is typically achieved through a two-step process: first, the conversion of 1-Naphthoic acid to its more reactive acid chloride derivative, 1-Naphthoyl chloride, followed by a nucleophilic acyl substitution with a cyanide salt.

Step 1: Synthesis of 1-Naphthoyl Chloride (Precursor)

The most common and efficient method for preparing 1-Naphthoyl chloride is the reaction of 1-Naphthoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Caption: Workflow for the synthesis of the 1-Naphthoyl chloride precursor.

Experimental Protocol: Synthesis of 1-Naphthoyl Chloride with Thionyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1-Naphthoic acid (1.0 eq) in anhydrous toluene.

-

Carefully add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator to yield crude 1-Naphthoyl chloride, which can often be used in the next step without further purification.[3][4][5]

Step 2: Synthesis of 1-Naphthoyl Cyanide

Aroyl cyanides are classically prepared by the reaction of an aroyl chloride with a cyanide salt. Copper(I) cyanide is often used, sometimes in the absence of a solvent at high temperatures or in a nitrile solvent.[6][7]

Caption: General experimental workflow for the synthesis of 1-Naphthoyl cyanide.

Representative Experimental Protocol: Synthesis of 1-Naphthoyl Cyanide

Note: A specific published protocol for 1-Naphthoyl cyanide was not found in the searched literature. The following is a representative procedure based on the synthesis of analogous aroyl cyanides, such as benzoyl cyanide.[7]

-

Preparation: In a flame-dried flask equipped with a mechanical stirrer and a reflux condenser, place dried copper(I) cyanide (1.2 eq).

-

Reaction: Add 1-Naphthoyl chloride (1.0 eq) to the flask.

-

Heating: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon). For solvent-free conditions, the temperature may need to be raised to >200 °C.[6][7] Alternatively, the reaction can be performed in a high-boiling polar aprotic solvent like acetonitrile at reflux.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS to observe the disappearance of the starting material.

-

Work-up and Purification: After cooling, the crude product is typically isolated by distillation under reduced pressure. The solid residue containing copper salts can be treated with an aqueous solution of a complexing agent like ammonium hydroxide or ferric chloride to facilitate removal. The distilled product can be further purified by recrystallization from a suitable solvent.

Chemical Reactivity and Potential Applications

Acyl cyanides are potent electrophiles and are more reactive than their corresponding acyl chloride counterparts.[8] This reactivity makes 1-Naphthoyl cyanide a valuable intermediate for introducing the 1-naphthoyl group and for constructing more complex molecules.[9]

Caption: Potential reaction pathways for 1-Naphthoyl cyanide.

-

Hydrolysis: Like other acyl cyanides, it is expected to be sensitive to moisture, hydrolyzing to 1-Naphthoic acid.

-

Reduction: The cyanide group can be reduced to a primary amine, and the carbonyl group to a methylene group or alcohol, depending on the reducing agent used. Strong reducing agents like LiAlH₄ would likely reduce both functional groups.

-

Nucleophilic Addition: Grignard reagents or organolithium reagents are expected to attack the carbonyl carbon to form tertiary alcohols after work-up.

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Complex multiplet signals in the aromatic region (approx. δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring system. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 165-175 ppm. A signal for the cyanide carbon (C≡N) around δ 110-120 ppm. Multiple signals in the aromatic region (approx. δ 120-140 ppm) for the ten carbons of the naphthalene ring. |

| FTIR (Infrared) | A strong absorption band for the C=O stretch around 1680-1700 cm⁻¹. A sharp, medium intensity absorption for the C≡N stretch around 2220-2240 cm⁻¹. C-H stretching and C=C stretching bands for the aromatic ring. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 181. A prominent fragment ion at m/z = 155, corresponding to the [M-CN]⁺ naphthoyl cation. Another fragment at m/z = 127, corresponding to the [M-CO-CN]⁺ naphthyl cation. |

Safety Information

1-Naphthoyl cyanide is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

-

Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. In case of ingestion, immediately call a poison center or doctor.

Biological Context and Future Directions

There is no direct evidence in the reviewed literature of 1-Naphthoyl cyanide being involved in specific biological signaling pathways. Its relevance to drug development professionals lies in its potential as a reactive intermediate. The 1-naphthoyl moiety is a key structural component in synthetic cannabinoids, such as JWH-018, which are synthesized from its precursor, 1-Naphthoyl chloride.[4]

While cyanide is a well-known toxin, recent research has indicated that it can be endogenously produced in mammalian cells and may act as a gaseous signaling molecule (gasotransmitter), similar to nitric oxide and hydrogen sulfide, at very low concentrations.[10] This raises the possibility that compounds capable of releasing or interacting with cyanide pathways could have unexplored biological activities.

Future research could explore the utility of 1-Naphthoyl cyanide in the synthesis of novel heterocyclic compounds or as a precursor for libraries of drug candidates. Its enhanced reactivity compared to the corresponding acyl chloride may offer advantages in certain synthetic applications.

References

- 1. PubChemLite - 1-naphthoyl cyanide (C12H7NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-NAPHTHOYL CYANIDE CAS#: 14271-86-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. US4209462A - Method for preparing acyl cyanides - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. myskinrecipes.com [myskinrecipes.com]

- 10. Regulation of mammalian cellular metabolism by endogenous cyanide production - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of 1-Naphthoyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Naphthoyl cyanide (also known as naphthalene-1-carbonyl cyanide), a key organic intermediate. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Core Spectral Data

The following tables summarize the key spectral information for 1-Naphthoyl cyanide, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data

| Ion | m/z Ratio |

| [M]+ | 181 |

| [M-H]+ | 180 |

| [C10H7]+ | 127 |

Data sourced from PubChem.[1]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C12H7NO |

| Molecular Weight | 181.19 g/mol |

| Melting Point | 100.0 - 104.0 °C |

| CAS Number | 14271-86-4 |

Data sourced from various chemical suppliers and databases.

Experimental Protocols

The spectral and physical data presented in this guide are obtained through standardized laboratory procedures. Below are detailed methodologies for the synthesis and characterization of 1-Naphthoyl cyanide.

Synthesis of 1-Naphthoyl Cyanide

A general and effective method for the synthesis of aroyl cyanides, including 1-Naphthoyl cyanide, involves the reaction of the corresponding aroyl chloride with a cyanide source.

Materials:

-

1-Naphthoyl chloride

-

A non-toxic cyanide source (e.g., potassium ferricyanide)

-

Silver iodide (AgI) (catalyst)

-

Polyethylene glycol (PEG-400) (catalyst)

-

Potassium iodide (KI) (catalyst)

-

N,N-Dimethylformamide (DMF) (solvent)

Procedure:

-

In a reaction vessel, dissolve 1-Naphthoyl chloride in DMF at room temperature.

-

Add the cyanide source (0.2 equivalents), along with catalytic amounts of AgI (3 mol%), PEG-400 (4 mol%), and KI (3 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the product, 1-Naphthoyl cyanide, can be isolated and purified using standard work-up and purification techniques, such as extraction and column chromatography.

This procedure is adapted from a general method for the cyanation of aroyl chlorides.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Naphthoyl cyanide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra, including chemical shifts (ppm), multiplicities, and coupling constants (Hz).

Infrared (IR) Spectroscopy:

A vapor phase IR spectrum of 1-Naphthoyl cyanide is available, though a detailed spectrum with peak assignments is not provided in the initial data. The general procedure for obtaining an IR spectrum is:

-

Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a thin film, in a KBr pellet, or as a vapor).

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretch of the ketone and the C≡N stretch of the nitrile.

Mass Spectrometry (MS):

The mass spectrum of 1-Naphthoyl cyanide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Introduction: Introduce a dilute solution of the compound into the GC-MS system. The sample is vaporized and separated on a capillary column.

-

Ionization: Subject the separated compound to electron ionization (EI) to generate charged fragments.

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Fragmentation Analysis: Interpret the fragmentation pattern to confirm the molecular structure. The base peak at m/z 181 corresponds to the molecular ion ([M]⁺). The peak at m/z 127 likely represents the naphthyl cation ([C₁₀H₇]⁺), formed by the loss of the carbonyl cyanide group.[1]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of 1-Naphthoyl cyanide.

Caption: Workflow for the synthesis of 1-Naphthoyl cyanide.

Caption: Logical workflow for the spectral analysis of 1-Naphthoyl cyanide.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Naphthoyl Cyanide

This technical guide provides a comprehensive overview of the known and extrapolated data regarding the solubility and stability of 1-Naphthoyl cyanide. Designed for researchers, scientists, and professionals in drug development, this document summarizes qualitative solubility in common solvents, outlines key stability considerations, and provides detailed experimental protocols for further investigation.

Introduction

1-Naphthoyl cyanide (C₁₂H₇NO) is an organic compound featuring a naphthoyl group attached to a cyanide moiety.[1] As an acyl cyanide, its chemical properties are of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its solubility and stability is paramount for its effective handling, storage, and application in research and development. While specific quantitative data for 1-Naphthoyl cyanide is not extensively available in public literature, this guide extrapolates information from closely related compounds, such as 1-Naphthoyl chloride and other acyl cyanides, to provide a robust qualitative assessment.

Solubility Profile

Precise quantitative solubility data for 1-Naphthoyl cyanide is not readily found in peer-reviewed literature. However, based on the known solubility of the structurally similar 1-Naphthoyl chloride and other related compounds like 2-Naphthoyl cyanide, a qualitative solubility profile can be inferred. 1-Naphthoyl cyanide is anticipated to be soluble in a range of common organic solvents. A critical consideration is its high reactivity, particularly towards protic solvents, where reaction rather than simple dissolution may occur.[2]

Table 1: Qualitative Solubility of 1-Naphthoyl Cyanide in Common Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Notes |

| Aprotic Solvents | |||

| Halogenated | Dichloromethane | Soluble | A common solvent for reactions involving acyl chlorides and likely suitable for 1-Naphthoyl cyanide.[2] |

| Chloroform | Soluble | Similar to dichloromethane, it is a suitable aprotic solvent.[2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Anhydrous THF is recommended as it can absorb moisture, which could lead to hydrolysis.[2] |

| Diethyl Ether | Soluble | A common aprotic solvent for organic reactions. | |

| Aromatics | Toluene | Soluble | A non-polar aprotic solvent suitable for dissolving 1-Naphthoyl cyanide. |

| Polar Aprotic | Acetonitrile | Soluble | A polar aprotic solvent that is often used in HPLC analysis and as a reaction solvent. |

| Dimethylformamide (DMF) | Soluble | May be used as a solvent, but can also act as a catalyst in some reactions involving acyl halides.[2] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. | |

| Protic Solvents | |||

| Alcohols | Ethanol | Reacts | Will likely react to form the corresponding ethyl 1-naphthoate, similar to the reaction with 1-Naphthoyl chloride.[2] |

| Methanol | Reacts | Expected to react to form methyl 1-naphthoate. | |

| Water | Insoluble & Reacts | Expected to be sparingly soluble and will undergo hydrolysis to form 1-naphthoic acid.[3] The rate of hydrolysis is likely pH-dependent.[4] |

Stability Profile

The stability of 1-Naphthoyl cyanide is a critical factor for its storage and handling. As with other acyl cyanides, it is susceptible to degradation under certain conditions, primarily through hydrolysis.

Table 2: Stability and Incompatibility of 1-Naphthoyl Cyanide

| Condition/Substance | Effect on Stability |

| Moisture/Water | Highly Reactive. The primary degradation pathway is hydrolysis, leading to the formation of 1-naphthoic acid and hydrogen cyanide.[3] This reaction is often rapid, especially in aqueous environments or upon exposure to moist air.[3] The rate of hydrolysis for similar acyl cyanides is pH-dependent.[4] |

| Temperature | Elevated temperatures may promote degradation. While specific thermal stability data is unavailable, it is generally advisable to store 1-Naphthoyl cyanide in a cool environment to minimize the rate of potential degradation reactions.[3] |

| Light | Potential for photolytic degradation. Naphthoyl compounds can be sensitive to light.[5] It is recommended to store 1-Naphthoyl cyanide protected from light to prevent potential photodegradation. |

| Acids | May catalyze hydrolysis. The hydrolysis of acyl cyanides can be influenced by pH.[4] |

| Bases | Reactive. Strong bases are incompatible and will likely promote rapid degradation.[3] |

| Oxidizing Agents | Incompatible. Strong oxidizing agents should be avoided.[3] |

| Alcohols and Amines | Reactive. Reacts with alcohols to form esters and with amines to form amides.[3] |

Recommended Storage Conditions:

To ensure the long-term stability of 1-Naphthoyl cyanide, the following storage conditions are recommended, based on best practices for handling reactive acyl compounds:[3]

-

Dry Environment: Store in a tightly sealed container to prevent exposure to moisture.[3]

-

Inert Atmosphere: Storing under an inert gas like nitrogen or argon is advisable to displace moisture and oxygen.[3]

-

Cool Temperature: A cool, and potentially freezer, environment (e.g., 2-8°C) is recommended to slow down degradation.[3]

-

Protection from Light: Store in an amber vial or in a dark location to prevent photolytic degradation.

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the quantitative solubility and assessing the stability of 1-Naphthoyl cyanide.

Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of 1-Naphthoyl cyanide in a given solvent using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the concentration of a saturated solution of 1-Naphthoyl cyanide in a specific solvent at a controlled temperature.

Materials:

-

1-Naphthoyl cyanide

-

Selected anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Thermostatically controlled shaker or incubator

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 1-Naphthoyl cyanide of known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of calibration standards of decreasing concentrations.

-

Analyze each standard by HPLC to generate a calibration curve (peak area vs. concentration).

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of 1-Naphthoyl cyanide to a known volume of the solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at the same temperature for a short period to allow undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into an HPLC vial.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC using the same method as for the calibration standards.

-

-

Data Analysis:

-

Determine the peak area of 1-Naphthoyl cyanide in the diluted sample.

-

Use the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the concentration by the dilution factor to determine the solubility of 1-Naphthoyl cyanide in the solvent at the specified temperature.

-

HPLC Method Parameters (Example):

-

Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of 1-Naphthoyl cyanide.

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for 1-Naphthoyl cyanide under various stress conditions.

Objective: To evaluate the intrinsic stability of 1-Naphthoyl cyanide and identify degradation products under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

1-Naphthoyl cyanide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Photostability chamber with controlled light and temperature

-

HPLC system with a UV detector (as described above)

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 1-Naphthoyl cyanide in acetonitrile at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature due to expected rapid degradation.

-

Neutral Hydrolysis: Mix the stock solution with water. Incubate at a set temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light in a photostability chamber.[3] Run a control sample in the dark.

-

-

Time Points and Sample Analysis:

-

For each stress condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples and controls using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

-

-

Data Analysis:

-

Plot the percentage of 1-Naphthoyl cyanide remaining versus time for each condition.

-

Identify and, if possible, characterize any major degradation products.

-

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. 1-Naphthoyl Cyanide | C12H7NO | CID 602423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

1-Naphthoyl Cyanide: A Technical Guide to its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards and toxicity of 1-Naphthoyl cyanide. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Due to a lack of specific toxicological studies on 1-Naphthoyl cyanide, much of the information regarding its mechanism of action and metabolic fate is inferred from the well-established toxicology of the cyanide ion. The naphthoyl moiety may influence the absorption, distribution, metabolism, excretion (ADME), and overall toxicity of the compound.

Executive Summary

Hazard Identification and Classification

1-Naphthoyl cyanide is classified as a highly toxic substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed[1][2][3] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[1][2][3] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[1][2][3] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][3] |

Due to the absence of specific LD₅₀ and LC₅₀ values for 1-Naphthoyl cyanide, the following table presents data for inorganic cyanides to provide context for the potential toxicity of the cyanide moiety.

| Compound | Route | Species | LD₅₀ (mg/kg) |

| Sodium Cyanide | Oral | Rat | 2.7 - 3[4] |

| Potassium Cyanide | Oral | Rat | 10[5] |

| Hydrogen Cyanide | Oral | Human | 0.5 - 3.5[6][7] |

Mechanism of Toxicity: The Role of the Cyanide Ion

The toxicity of 1-Naphthoyl cyanide is presumed to be primarily driven by the cyanide ion (CN⁻). The principal mechanism of cyanide toxicity is the inhibition of cellular respiration.[8]

Inhibition of Cytochrome c Oxidase

Cyanide has a high affinity for ferric iron (Fe³⁺) and binds to the ferric ion in the heme a₃ component of Cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9] This binding is reversible but rapid, effectively halting the transfer of electrons to oxygen, the final electron acceptor.[10] The inhibition of cytochrome c oxidase leads to a cessation of aerobic metabolism and a drastic reduction in ATP production, resulting in "histotoxic hypoxia," where cells are unable to utilize oxygen, leading to rapid cellular dysfunction and death.[4]

Metabolic Pathways and Detoxification

The metabolic fate of 1-Naphthoyl cyanide has not been specifically studied. It is plausible that the naphthoyl group undergoes metabolism, potentially through hydroxylation and conjugation reactions typical for aromatic compounds. The cyanide moiety, if released, would likely follow the known cyanide detoxification pathways.

Rhodanese Pathway

The primary route of cyanide detoxification is its conversion to the much less toxic thiocyanate (SCN⁻).[11] This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[12][13] The reaction requires a sulfur donor, typically thiosulfate (S₂O₃²⁻).[9]

Experimental Protocols

The following are representative protocols for assessing the key toxicological endpoints related to cyanide exposure. These methods can be adapted for the evaluation of 1-Naphthoyl cyanide.

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This assay assesses the viability of cells after exposure to a test compound.[14]

Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cell line like HepG2 or primary cells) in 96-well microtiter plates and allow them to adhere overnight.[14]

-

Compound Preparation: Prepare a stock solution of 1-Naphthoyl cyanide in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.[14]

-

Exposure: Replace the culture medium with the medium containing different concentrations of the test compound and incubate for a predetermined time (e.g., 24 or 48 hours).[14]

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.[14]

-

Dye Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[14]

-

Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.[14]

-

Data Analysis: Plot the absorbance against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of the cell viability).[14]

Cytochrome c Oxidase Activity Assay

This spectrophotometric assay measures the activity of cytochrome c oxidase by following the oxidation of reduced cytochrome c.[13][15][16][17]

Methodology:

-

Sample Preparation: Isolate mitochondria from a relevant tissue or cell line.[15]

-

Substrate Preparation: Prepare a solution of reduced cytochrome c. The reduction can be achieved using a reducing agent like dithiothreitol (DTT).

-

Assay Reaction: In a cuvette, mix the isolated mitochondria with the assay buffer.

-

Initiation and Measurement: Initiate the reaction by adding the reduced cytochrome c substrate. Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease in absorbance is proportional to the cytochrome c oxidase activity.[13][15]

-

Inhibition Assay: To determine the inhibitory effect of 1-Naphthoyl cyanide, pre-incubate the mitochondria with various concentrations of the compound before adding the cytochrome c substrate.

Rhodanese Activity Assay

This colorimetric assay measures the activity of rhodanese by quantifying the amount of thiocyanate produced.[11][18][19][20]

Methodology:

-

Sample Preparation: Prepare a homogenate of the tissue or cell lysate to be assayed.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 8.6), sodium thiosulfate, and potassium cyanide.[11]

-

Enzyme Reaction: Add the sample homogenate to the reaction mixture and incubate at a specific temperature (e.g., 25°C) for a defined period.[11]

-

Stopping the Reaction: Terminate the reaction by adding formaldehyde.[18]

-

Color Development: Add a ferric nitrate reagent. The ferric ions will react with the thiocyanate produced to form a red-colored complex.

-

Quantification: Measure the absorbance of the colored complex at approximately 460 nm. The amount of thiocyanate can be determined from a standard curve.[20]

Conclusion

1-Naphthoyl cyanide should be handled with extreme caution due to its classification as a highly toxic substance by oral, dermal, and inhalation routes. While specific toxicological data for this compound is lacking, its potential to act as a source of the cyanide ion suggests that it is a potent inhibitor of cellular respiration. The primary mechanism of toxicity is likely the inhibition of cytochrome c oxidase, leading to cellular hypoxia. The detoxification is expected to proceed via the rhodanese pathway, converting cyanide to thiocyanate. The experimental protocols provided in this guide offer a framework for the in-depth toxicological evaluation of 1-Naphthoyl cyanide and similar compounds. Further research is imperative to establish the specific toxicokinetic and toxicodynamic profile of 1-Naphthoyl cyanide.

References

- 1. Cyanide Toxicity Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]

- 2. 1-Naphthoyl Cyanide | 14271-86-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 14271-86-4 Name: 1-Naphthoyl Cyanide [xixisys.com]

- 4. HEALTH EFFECTS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A New Facile Method to Measure Cyanide in Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome c oxidase assay [protocols.io]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 17. cellbiologics.com [cellbiologics.com]

- 18. journals.asm.org [journals.asm.org]

- 19. researchgate.net [researchgate.net]

- 20. Saccharomyces cerevisiae Rhodanese RDL2 Uses the Arg Residue of the Active-Site Loop for Thiosulfate Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

From Prussian Blue to Pharmaceuticals: A Technical History of Cyanide in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanide, a molecule notorious for its toxicity, has played a pivotal and often unsung role in the advancement of chemical synthesis for over two centuries. From the vibrant pigments of early modern art to the foundational reactions that underpin the synthesis of amino acids, sugars, and pharmaceuticals, the unique reactivity of the cyano group has made it an indispensable tool for chemists. This technical guide explores the historical context of cyanide in chemical synthesis, tracing its journey from a component of a novel pigment to a sophisticated reagent in the chemist's arsenal. We will delve into the key discoveries, examine the experimental protocols of seminal reactions, and chart the evolution of its application, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Early Discoveries and the Genesis of Cyanide Chemistry

The story of cyanide in chemical synthesis begins not with the molecule itself, but with a vibrant blue pigment. In the early 18th century, the synthesis of Prussian blue, an iron-cyanide complex, marked the first creation of a synthetic coordination compound. This discovery was a serendipitous event that nonetheless laid the groundwork for the isolation and understanding of the cyanide ion.

It was the Swedish chemist Carl Wilhelm Scheele who, in 1782, first prepared hydrogen cyanide (HCN), which he called "Blausäure" (blue acid) due to its origin from Prussian blue.[1][2] This volatile and highly poisonous liquid would become the parent compound for a vast array of cyanide reagents. Following Scheele's work, Joseph Louis Gay-Lussac, in 1815, determined the chemical formula of hydrogen cyanide, further solidifying the understanding of this new class of chemical compounds.[1]

The primary method for producing potassium cyanide (KCN) before 1900 was the thermal decomposition of potassium ferrocyanide, a derivative of Prussian blue.[3] This process, though not a clean reaction, provided the first readily available source of cyanide salts for chemists.[3]

The timeline below illustrates the logical progression from the discovery of Prussian blue to the availability of cyanide as a reagent for synthesis.

Cyanide as a Cornerstone of 19th-Century Organic Synthesis

The mid-19th century witnessed the burgeoning field of organic chemistry, and cyanide quickly became a key reagent for constructing complex molecules. Its ability to act as a carbon nucleophile, adding a single carbon atom to a molecular framework, was a powerful tool for early synthetic chemists. Several named reactions, still taught in introductory organic chemistry, highlight the fundamental importance of cyanide in this era.

The Kolbe Nitrile Synthesis

Hermann Kolbe, in the 1850s, developed a method for the synthesis of nitriles (organic cyanides) by reacting alkyl halides with alkali metal cyanides.[4] This reaction provided a direct route to introduce the cyano group into an organic molecule, which could then be further transformed into other functional groups, such as carboxylic acids through hydrolysis.[5]

Experimental Protocol: Conceptual Recreation of Kolbe's Nitrile Synthesis

-

Objective: To synthesize an alkyl nitrile from an alkyl halide.

-

Reactants:

-

Alkyl halide (e.g., ethyl bromide)

-

Potassium cyanide (KCN)

-

Aqueous ethanol as solvent

-

-

Procedure (Conceptual):

-

A solution of potassium cyanide in aqueous ethanol is prepared in a flask.

-

The alkyl halide is added to the cyanide solution.

-

The mixture is heated under reflux for a period of time.

-

The reaction mixture is then cooled and subjected to distillation to isolate the alkyl nitrile.

-

-

Note: Early procedures would have been rudimentary, with limited control over reaction conditions and purity of reagents. Yields were often modest.

The Strecker Amino Acid Synthesis

In 1850, Adolph Strecker reported a remarkable one-pot synthesis of α-amino acids from an aldehyde, ammonia, and hydrogen cyanide.[6][7] This reaction, which proceeds through an α-aminonitrile intermediate, was a pivotal moment in understanding the chemistry of life's building blocks and even suggested a plausible prebiotic route to amino acids.[7]

Experimental Protocol: Conceptual Recreation of Strecker's Alanine Synthesis

-

Objective: To synthesize alanine from acetaldehyde.

-

Reactants:

-

Acetaldehyde

-

Ammonia

-

Hydrogen Cyanide

-

-

Procedure (Conceptual, based on Strecker's 1850 publication):

-

Acetaldehyde and aqueous ammonia are mixed.

-

Hydrocyanic acid is then added to the mixture.

-

The resulting solution, containing the α-aminonitrile, is then boiled with a mineral acid (e.g., hydrochloric acid) to hydrolyze the nitrile group.

-

The amino acid is then isolated from the reaction mixture.

-

The workflow for the Strecker synthesis can be visualized as a two-step process.

The Kiliani-Fischer Synthesis

The late 19th century saw significant advances in carbohydrate chemistry, a field in which cyanide once again played a crucial role. In 1886, Heinrich Kiliani discovered that cyanide could add to the aldehyde group of a sugar to form a cyanohydrin.[8] Emil Fischer later adapted this reaction by reducing the resulting aldonic acid lactone to a new, longer-chain aldose.[3] The Kiliani-Fischer synthesis allowed for the stepwise elongation of sugar chains, a critical tool in the elucidation of the structures of glucose and other monosaccharides.[8]

Experimental Protocol: Conceptual Recreation of the Kiliani-Fischer Synthesis

-

Objective: To lengthen the carbon chain of an aldose by one carbon atom.

-

Reactants:

-

Aldose (e.g., D-arabinose)

-

Aqueous sodium cyanide

-

Acid for hydrolysis (e.g., sulfuric acid)

-

Reducing agent (e.g., sodium amalgam)

-

-

Procedure (Conceptual):

-

The starting aldose is treated with an aqueous solution of sodium cyanide, forming two epimeric cyanohydrins.

-

The cyanohydrins are then hydrolyzed with acid to the corresponding aldonic acids, which subsequently form lactones.

-

The mixture of diastereomeric lactones is separated.

-

The desired lactone is then reduced with a reducing agent, such as sodium amalgam, to yield the new, longer-chain aldose.

-

| Reaction Name | Discoverer(s) | Year | Reactants | Product Type | Significance |

| Kolbe Nitrile Synthesis | Hermann Kolbe | c. 1854 | Alkyl halide, Alkali metal cyanide | Alkyl nitrile | General method for introducing the cyano group. |

| Strecker Synthesis | Adolph Strecker | 1850 | Aldehyde, Ammonia, HCN | α-Amino acid | First synthesis of an amino acid; prebiotic implications. |

| Kiliani-Fischer Synthesis | Heinrich Kiliani, Emil Fischer | 1886-1890 | Aldose, Cyanide, Reducing agent | Chain-extended aldose | Elucidation of carbohydrate structures. |

| Gattermann Reaction | Ludwig Gattermann | 1897 | Aromatic compound, HCN, HCl | Aromatic aldehyde | Formylation of aromatic rings.[9][10] |

| von Richter Reaction | Victor von Richter | 1871 | Aromatic nitro compound, KCN | Carboxylic acid | Unusual cine-substitution.[11] |

Cyanide in Early Pharmaceutical and Industrial Synthesis

The utility of cyanide as a synthetic reagent was not confined to academic laboratories. Its ability to facilitate the formation of carbon-carbon bonds was quickly recognized in the burgeoning chemical industry and in the early days of drug development.

The Synthesis of Barbiturates

The synthesis of the first commercially available barbiturate, Barbital (marketed as Veronal), in 1902 by Emil Fischer and Joseph von Mering, involved the condensation of diethylmalonic ester with urea.[12] While this final step did not directly involve cyanide, the synthesis of the malonic ester precursor often did. A key intermediate in the synthesis of later barbiturates, such as Phenobarbital (marketed as Luminal), was benzyl cyanide.[3][13] The synthesis of phenobarbital involves the reaction of benzyl cyanide as a starting material to build the core structure of the drug.[3]

The Cyanohydrin Route to Mandelic Acid

The synthesis of mandelic acid, an α-hydroxy acid with applications in pharmaceuticals and cosmetics, provides another example of the industrial application of cyanide chemistry. Early synthetic methods involved the reaction of benzaldehyde with hydrogen cyanide to form mandelonitrile, which was then hydrolyzed to mandelic acid.[12] This reaction is a classic example of a cyanohydrin formation.

Experimental Protocol: Historical Preparation of Mandelonitrile and Mandelic Acid

-

Objective: To synthesize mandelic acid from benzaldehyde.

-

Reactants:

-

Benzaldehyde

-

Sodium bisulfite

-

Potassium cyanide

-

Hydrochloric acid

-

-

Procedure (Based on early 20th-century methods):

-

Benzaldehyde is reacted with a saturated solution of sodium bisulfite to form the bisulfite addition product.[2]

-

This solid intermediate is then treated with a solution of potassium cyanide, which displaces the bisulfite to form mandelonitrile, an oily substance.[2]

-

The mandelonitrile is then separated and hydrolyzed by heating with concentrated hydrochloric acid.[2]

-

Upon cooling, mandelic acid crystallizes from the solution and can be isolated by filtration.[2] The reported yield for this process was in the range of 10-15 grams of mandelic acid from 15 grams of benzaldehyde.[2]

-

The Perilous Path: Historical Safety Considerations

The immense utility of cyanide in chemical synthesis has always been shadowed by its extreme toxicity. The chemists of the 19th and early 20th centuries operated in an environment with a vastly different safety culture than that of today. While a formal understanding of toxicology was developing, laboratory practices were often hazardous.

Chemists of this era frequently worked without modern safety equipment such as fume hoods and personal protective equipment.[11] The handling of highly toxic substances like hydrogen cyanide would have been fraught with peril. Accounts of chemists suffering from ill health or even death due to exposure to toxic chemicals were not uncommon.[11] While specific historical safety protocols for cyanide are not well-documented in the readily available literature, the general approach to safety was more a matter of personal caution and experience rather than established institutional procedures. The development of safer alternatives, such as the use of zinc cyanide in the Gattermann reaction to generate HCN in situ, reflects a growing awareness of the dangers of handling gaseous hydrogen cyanide.[9]

Conclusion

The history of cyanide in chemical synthesis is a compelling narrative of scientific discovery and innovation. From its origins in the vibrant hues of Prussian blue, the cyanide ion emerged as a powerful and versatile tool that enabled chemists to construct complex molecules with unprecedented efficiency. The foundational reactions developed in the 19th century, such as the Kolbe, Strecker, and Kiliani-Fischer syntheses, not only expanded the horizons of organic chemistry but also laid the groundwork for the synthesis of essential molecules of life and medicine. While the inherent toxicity of cyanide has always demanded respect and caution, its indelible mark on the history of chemical synthesis is undeniable. For the modern researcher, understanding this historical context provides a deeper appreciation for the fundamental reactions that continue to be relevant in contemporary organic chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. remixeducation.in [remixeducation.in]

- 3. Phenobarbital - Wikipedia [en.wikipedia.org]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. The history of chemical laboratories: a thematic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [On the history of barbiturates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Evolution Of Laboratory Safety: A Cautionary Tale [fishersci.com]

- 8. Strecker, A. (1850) Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75, 27-45. - References - Scientific Research Publishing [scirp.org]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Not-So-Great Moments in Chemical Safety | Science History Institute [sciencehistory.org]

- 12. Barbital - Wikipedia [en.wikipedia.org]

- 13. Benzyl cyanide - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: 1-Naphthoyl Cyanide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction